molecular formula C5H4F3NOS B13983978 (4-(Trifluoromethyl)thiazol-5-yl)methanol

(4-(Trifluoromethyl)thiazol-5-yl)methanol

Cat. No.: B13983978
M. Wt: 183.15 g/mol
InChI Key: BTGKQTDTWCFEPQ-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)thiazol-5-yl)methanol is a chemical compound that features a thiazole ring substituted with a trifluoromethyl group and a methanol group. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trifluoromethyl)thiazol-5-yl)methanol typically involves the reaction of appropriate thiazole precursors with trifluoromethylating agents. One common method involves the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (4-(Trifluoromethyl)thiazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-(Trifluoromethyl)thiazol-5-yl)methanol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)thiazol-5-yl)methanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, influencing its biological effects .

Comparison with Similar Compounds

  • 2-(4-(Trifluoromethyl)-1,3-thiazol-5-yl)ethanol
  • (2-Chloro-1,3-thiazol-5-yl)methanol
  • 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-yl)acetic acid

Comparison: (4-(Trifluoromethyl)thiazol-5-yl)methanol is unique due to the presence of both the trifluoromethyl and methanol groups, which impart distinct electronic and steric properties. These features can influence its reactivity and biological activity compared to other thiazole derivatives .

Properties

Molecular Formula

C5H4F3NOS

Molecular Weight

183.15 g/mol

IUPAC Name

[4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol

InChI

InChI=1S/C5H4F3NOS/c6-5(7,8)4-3(1-10)11-2-9-4/h2,10H,1H2

InChI Key

BTGKQTDTWCFEPQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)CO)C(F)(F)F

Origin of Product

United States

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